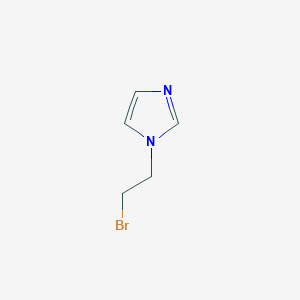

1-(2-bromoethyl)-1H-imidazole

Übersicht

Beschreibung

The compound "1-(2-bromoethyl)-1H-imidazole" is a derivative of the imidazole family, which is a class of heterocyclic aromatic organic compounds. Imidazole derivatives are known for their diverse range of biological activities and applications in pharmaceuticals and materials science. The presence of a bromoethyl group at the first position of the imidazole ring suggests potential reactivity for further chemical modifications.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, a one-pot synthesis approach has been reported for the creation of 1,2-diphenyl-1H-benzo[d]imidazole derivatives, which involves a Pd-catalyzed N-arylation followed by a Cu-catalyzed C–H functionalization/C–N bond formation . Similarly, a Sandmeyer type reaction has been utilized for the bromination of 2-mercapto-1-methyl-imidazoline into 2-bromo-1-methyl-imidazole in the presence of copper(I) bromide . Another one-pot, four-component synthesis method has been described for the preparation of 1,2,4-trisubstituted 1H-imidazoles, which includes the use of 2-bromoacetophenone . These methods highlight the versatility and efficiency of synthesizing brominated imidazole derivatives.

Molecular Structure Analysis

The molecular structure of imidazole derivatives can be complex and is often characterized using various analytical techniques. For example, the synthesis and structural analysis of a new imidazole derivative, 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole, was performed using techniques such as IR, Mass, NMR, X-ray diffraction, and elemental analysis . Hirshfeld surface analysis and DFT calculations were also employed to understand the intercontacts in the crystal structure and the stability of the compound .

Chemical Reactions Analysis

Imidazole derivatives can undergo a range of chemical reactions due to their reactive sites. The bromoethyl group in "1-(2-bromoethyl)-1H-imidazole" can participate in nucleophilic substitution reactions, which can be useful for further functionalization. The synthesis of 1-[[2-aryl-4-(arylalkyl)-1,3-dioxolan-2-yl]methyl]-1H-imidazoles starting from phenylacetyl bromides or 1-(phenylacetyl)imidazoles demonstrates the reactivity of brominated imidazoles in forming new compounds with potential antimycotic properties .

Physical and Chemical Properties Analysis

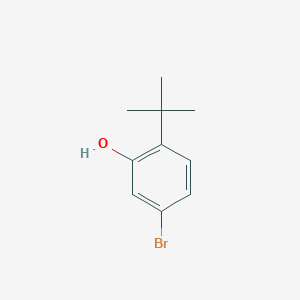

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of substituents like bromoethyl groups can affect properties such as solubility, melting point, and reactivity. The study of 1-(2-hydroxy-4-bromophenyl)-4-methyl-4-imidazolin-2-ones provided insights into the structural stability of the molecule through intermolecular hydrogen bonds and molecular modeling . Additionally, the synthesis and characterization of 1-(2,6-dimethyl-4-bromophenyl)imidazole revealed the importance of NMR spectroscopy in determining the structure of brominated imidazoles .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

1-(2-bromoethyl)-1H-imidazole and its derivatives have been extensively researched for their potential antimicrobial applications. For instance, a study synthesized various derivatives of this compound, finding that they exhibited significant antimicrobial activities against Candida albicans (Narwal, Singh, Saini, Kaur, & Narwal, 2012). Another research highlighted the synthesis of imidazole derivatives starting with phenylacetyl bromides or 1-(phenylacetyl)imidazoles, which showed activity against dermatophytes, yeast, other fungi, and Gram-positive bacteria (Heeres & van Cutsem, 1981).

CO2 Capture

A study demonstrated the application of imidazole derivatives in environmental science, specifically in CO2 capture. The research involved the reaction of 1-butyl imidazole with 3-bromopropylamine hydrobromide, leading to the creation of a new ionic liquid that can reversibly sequester CO2 (Bates, Mayton, Ntai, & Davis, 2002).

Cytotoxic Activity

Research focusing on the synthesis of imidazole derivatives has also revealed their potential cytotoxic activity against human tumor cell lines. A study involving the regioselective synthesis of 1,5-diaryl-1H-imidazoles found that some synthesized imidazole derivatives exhibited significant cytotoxic activity (Bellina, Cauteruccio, Mannina, Rossi, & Viel, 2005).

Synthetic Applications

The versatility of 1-(2-bromoethyl)-1H-imidazole in synthetic chemistry has been demonstrated in various studies. For example, a research explored the efficient synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via palladium-catalyzed arylation reactions, showcasing its utility in producing complex organic compounds (Bellina, Cauteruccio, & Rossi, 2007).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(2-bromoethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2/c6-1-3-8-4-2-7-5-8/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUVBYVPXLUHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-bromoethyl)-1H-imidazole | |

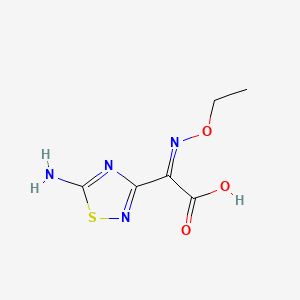

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane]](/img/structure/B1279298.png)

![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)

![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)

![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)